3-((2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)pyridine
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Overview
Description
3-((2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)pyridine is an organic compound that features a pyridine ring substituted with a chlorinated phenoxy group and a boronate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)pyridine typically involves the following steps:
Formation of the Boronate Ester: The starting material, 2-chloro-5-bromophenol, is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. This reaction forms the boronate ester intermediate.
Nucleophilic Substitution: The boronate ester is then reacted with 3-chloromethylpyridine in the presence of a base like sodium hydride or potassium carbonate to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Key considerations include:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, solvent, and reaction time.
Catalyst Recovery and Reuse: Efficient recovery and reuse of palladium catalysts to reduce costs.
Purification: Use of techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-((2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)pyridine can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronate ester with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or styrene derivatives.
Nucleophilic Substitution: The chloromethyl group can undergo substitution reactions with nucleophiles such as amines or thiols, forming new carbon-nitrogen or carbon-sulfur bonds.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in cross-coupling reactions.
Bases: Potassium carbonate, sodium hydride, or cesium carbonate.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene.
Major Products
Biaryl Compounds: From Suzuki-Miyaura coupling.
Substituted Pyridines: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Cross-Coupling Reactions: Used as a reagent in Suzuki-Miyaura coupling to form biaryl compounds, which are important in pharmaceuticals and materials science.
Biology and Medicine
Drug Development: Potential use in the synthesis of biologically active molecules, including kinase inhibitors and other therapeutic agents.
Industry
Material Science: Used in the synthesis of organic materials with specific electronic or optical properties.
Mechanism of Action
The compound’s effects are primarily exerted through its participation in cross-coupling reactions. The boronate ester group interacts with palladium catalysts to form a reactive intermediate that couples with halides to form new carbon-carbon bonds. This mechanism involves:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond.
Transmetalation: The boronate ester transfers its organic group to the palladium.
Reductive Elimination: The new carbon-carbon bond is formed, regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Uniqueness
3-((2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)pyridine is unique due to its combination of a pyridine ring and a boronate ester, which allows it to participate in a wide range of synthetic transformations. Its structure provides versatility in forming various derivatives through cross-coupling and substitution reactions, making it valuable in both research and industrial applications.
Properties
IUPAC Name |
3-[[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BClNO3/c1-17(2)18(3,4)24-19(23-17)14-7-8-15(20)16(10-14)22-12-13-6-5-9-21-11-13/h5-11H,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMBCEXOQVHLNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)OCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BClNO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.6 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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